molecular formula C9H11N3O3 B14494907 Ethyl [(3-aminopyridin-2-yl)amino](oxo)acetate CAS No. 63140-73-8

Ethyl [(3-aminopyridin-2-yl)amino](oxo)acetate

Cat. No.: B14494907
CAS No.: 63140-73-8
M. Wt: 209.20 g/mol
InChI Key: YWFWCPBZLNTRFV-UHFFFAOYSA-N
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Description

Ethyl (3-aminopyridin-2-yl)aminoacetate is an organic compound with the molecular formula C10H12N2O2 It is a derivative of pyridine and is characterized by the presence of an amino group at the 3-position of the pyridine ring and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3-aminopyridin-2-yl)aminoacetate can be synthesized through a multi-step process. One common method involves the reaction of 3-aminopyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an appropriate amine to yield the final product. The reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of ethyl (3-aminopyridin-2-yl)aminoacetate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-aminopyridin-2-yl)aminoacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group in the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine compounds.

Scientific Research Applications

Ethyl (3-aminopyridin-2-yl)aminoacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl (3-aminopyridin-2-yl)aminoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(pyridin-2-yl)acrylate
  • Ethyl 2-(3-aminopyridin-2-yl)ethanoate
  • 3-Amino-2-(2-ethoxy-2-oxoethyl)pyridine

Uniqueness

Ethyl (3-aminopyridin-2-yl)aminoacetate is unique due to its specific structural features, such as the presence of both an amino group and an ethyl ester group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

CAS No.

63140-73-8

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

ethyl 2-[(3-aminopyridin-2-yl)amino]-2-oxoacetate

InChI

InChI=1S/C9H11N3O3/c1-2-15-9(14)8(13)12-7-6(10)4-3-5-11-7/h3-5H,2,10H2,1H3,(H,11,12,13)

InChI Key

YWFWCPBZLNTRFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC=N1)N

Origin of Product

United States

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